molecular formula C26H38O6 B568445 (1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid CAS No. 125329-09-1

(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid

Cat. No.: B568445
CAS No.: 125329-09-1
M. Wt: 446.584
InChI Key: NVBLQOCYAYFOEF-VRRJBYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple hydroxyl groups and a decahydrophenanthrene core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the phenanthrene core.

    Methylation: Addition of methyl groups to the core structure.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can interact with enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid: A closely related compound with similar structural features.

    This compound: Another similar compound with slight variations in the functional groups.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

125329-09-1

Molecular Formula

C26H38O6

Molecular Weight

446.584

IUPAC Name

(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C26H38O6/c1-23-11-7-20-24(2,22(30)31)9-4-10-26(20,15-27)19(23)8-12-25(3,32)21(23)14-16-13-17(28)5-6-18(16)29/h5-6,13,19-21,27-29,32H,4,7-12,14-15H2,1-3H3,(H,30,31)/t19-,20-,21-,23+,24-,25-,26-/m0/s1

InChI Key

NVBLQOCYAYFOEF-VRRJBYJJSA-N

SMILES

CC12CCC3C(CCCC3(C1CCC(C2CC4=C(C=CC(=C4)O)O)(C)O)CO)(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid
Reactant of Route 2
(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid
Reactant of Route 3
(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid
Reactant of Route 4
(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid
Reactant of Route 5
(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid
Reactant of Route 6
(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid

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